molecular formula C10H7N3O2S B7729879 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate CAS No. 5155-68-0

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate

Cat. No.: B7729879
CAS No.: 5155-68-0
M. Wt: 233.25 g/mol
InChI Key: BZQNSPAPXZEASH-UHFFFAOYSA-N
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Description

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is a chemical compound with the molecular formula C10H7N3O2S and a molecular weight of 233.25 g/mol . This compound is characterized by the presence of a cyano group (–CN), a nitrophenyl group (–NO2), and a thiocyanate group (–SCN) attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate typically involves the reaction of 3-nitrobenzyl cyanide with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The presence of the cyano and nitrophenyl groups contributes to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate can be compared with similar compounds such as:

Properties

IUPAC Name

[1-cyano-2-(3-nitrophenyl)ethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-2-1-3-9(4-8)13(14)15/h1-4,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQNSPAPXZEASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C#N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385290
Record name 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5155-68-0
Record name 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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